molecular formula C20H19N3O5 B2513698 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate CAS No. 871921-45-8

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate

Cat. No. B2513698
CAS RN: 871921-45-8
M. Wt: 381.388
InChI Key: AGXPSCKYOSHORP-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPCCOEt-F or MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

The mechanism of action of CPCCOEt-F or MPEP involves the selective inhibition of the mGluR5 receptor, which results in the modulation of various physiological processes. This compound acts as an allosteric antagonist, which means that it binds to a site on the receptor that is distinct from the active site and modulates its activity.
Biochemical and Physiological Effects:
CPCCOEt-F or MPEP has been shown to have various biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the reduction of anxiety-like behavior, and the attenuation of pain perception. This compound has also been shown to have neuroprotective effects in various neurological disorders, including Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPCCOEt-F or MPEP in lab experiments is its selective inhibition of the mGluR5 receptor, which allows for the specific modulation of various physiological processes. However, one of the limitations of using this compound is its potential off-target effects, which may interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the research on CPCCOEt-F or MPEP, including the development of more selective and potent mGluR5 antagonists, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its effects on other physiological processes. Additionally, the development of novel imaging techniques may allow for the visualization of the mGluR5 receptor and its modulation by CPCCOEt-F or MPEP in vivo.

Synthesis Methods

The synthesis of CPCCOEt-F or MPEP involves several steps, including the reaction of 1-cyanocyclopentane with ethyl chloroformate to form 2-(1-cyanocyclopentyl)ethyl chloroformate. This intermediate is then reacted with 4-(furan-2-carbonyl)aminobenzoic acid to obtain the final product.

Scientific Research Applications

CPCCOEt-F or MPEP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound is known to selectively block the mGluR5 receptor, which is involved in various physiological processes such as learning and memory, anxiety, and pain perception.

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c21-13-20(9-1-2-10-20)23-17(24)12-28-19(26)14-5-7-15(8-6-14)22-18(25)16-4-3-11-27-16/h3-8,11H,1-2,9-10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPSCKYOSHORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate

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